2-Chloro-5-propoxypyrimidine
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Overview
Description
2-Chloro-5-propoxypyrimidine is an organic compound belonging to the pyrimidine family, characterized by a chloro group at the second position and a propoxy group at the fifth position of the pyrimidine ring. This compound is of significant interest in various fields of chemistry and pharmaceuticals due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-propoxypyrimidine typically involves the reaction of 2-chloropyrimidine with propanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the propoxy group .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-propoxypyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents such as dimethylformamide or acetonitrile are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted pyrimidines can be formed.
Oxidation Products: Oxidized derivatives, such as pyrimidine N-oxides, can be obtained.
Reduction Products: Reduced derivatives, such as dihydropyrimidines, can be synthesized.
Scientific Research Applications
2-Chloro-5-propoxypyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-Chloro-5-propoxypyrimidine exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence cellular pathways related to DNA synthesis, protein expression, and signal transduction, contributing to its biological activity.
Comparison with Similar Compounds
- 2-Chloro-5-methoxypyrimidine
- 2-Chloro-5-ethoxypyrimidine
- 2-Chloro-5-butoxypyrimidine
Comparison: 2-Chloro-5-propoxypyrimidine is unique due to its specific propoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it particularly valuable in certain synthetic and biological applications .
Properties
Molecular Formula |
C7H9ClN2O |
---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
2-chloro-5-propoxypyrimidine |
InChI |
InChI=1S/C7H9ClN2O/c1-2-3-11-6-4-9-7(8)10-5-6/h4-5H,2-3H2,1H3 |
InChI Key |
KRAADBBFGPGHJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CN=C(N=C1)Cl |
Origin of Product |
United States |
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